molecular formula C13H22N2 B13654391 n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine

n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine

Cat. No.: B13654391
M. Wt: 206.33 g/mol
InChI Key: HFUKDWNBEZITFF-UHFFFAOYSA-N
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Description

n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H22N2 It is a diamine derivative of benzene, characterized by the presence of two methyl groups and a 2-methylbutyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,4-butanediamine: A structurally similar compound with different alkyl groups attached to the nitrogen atoms.

    N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Another benzene-1,4-diamine derivative with phenyl groups attached to the nitrogen atoms.

Uniqueness

n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine is unique due to the presence of both dimethyl and 2-methylbutyl groups, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications in organic synthesis and material science, where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-methylbutyl)benzene-1,4-diamine

InChI

InChI=1S/C13H22N2/c1-5-11(2)10-14-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3

InChI Key

HFUKDWNBEZITFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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